Prothiocarb hydrochloride

Description

Historical Perspectives and Evolution in Agrochemical Science

The development of carbamate (B1207046) pesticides, a broad class that includes Prothiocarb (B1214181), began in the 1930s, stemming from the synthesis of aliphatic esters of carbamic acid. mhmedical.com These early compounds were initially marketed as fungicides. mhmedical.com The broader family of thiocarbamates, to which Prothiocarb belongs, saw significant development and commercial use starting in the 1950s for various agricultural purposes. inchem.orgwho.int

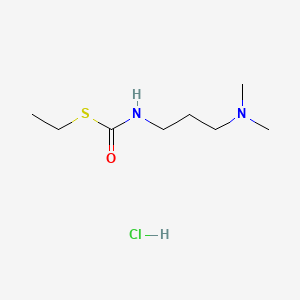

Prothiocarb, chemically identified as S-ethyl N-(3-dimethylaminopropyl) thiolcarbamate hydrochloride, was specifically developed by Schering AG. maxwellsci.comjournals.co.za It was first described in 1975 and was developed to target soil-borne Oomycete fungi. maxwellsci.comherts.ac.ukherts.ac.uk Its introduction marked a significant step in the evolution of systemic fungicides, which are capable of being absorbed and translocated within a plant, offering protection from within. wur.nl This was a considerable advancement from the earlier protectant fungicides that only worked on the plant's surface. wur.nl Research in the late 1970s demonstrated the systemic antifungal activity of Prothiocarb against pathogens like Pseudoperonospora cubensis, the causal agent of downy mildew in cucumbers. apsnet.org

Role and Significance in Contemporary Plant Protection Research

Prothiocarb hydrochloride's primary role in plant protection research is centered on its targeted action against Oomycetes, which are responsible for diseases such as damping-off, root rot, and downy mildews. herts.ac.ukresearchgate.net Its significance lies in its specific mode of action and its systemic properties, which make it a valuable subject for scientific investigation.

Mechanism of Action: Research indicates that Prothiocarb functions as a lipid synthesis inhibitor. herts.ac.ukherts.ac.uk Its mechanism involves interfering with membrane function in the target pathogens. herts.ac.ukherts.ac.uk Specifically, it is understood to inhibit the biosynthesis of phospholipids (B1166683) and fatty acids, which are essential components for the formation of the pathogen's cell membranes. This disruption ultimately affects mycelial growth and the sporulation of the fungi. Studies have shown that the fungistatic activity of its analogue, propamocarb (B29037), can be reversed by certain sterols, further pointing to its impact on membrane-related processes. apsnet.org

Systemic Activity: A key area of research has been its systemic nature. When applied as a soil drench, Prothiocarb is absorbed by the roots and translocated acropetally (upwards) through the plant's vascular system. maxwellsci.comapsnet.org This systemic movement provides protection to newly developing parts of the plant. Studies have demonstrated its effectiveness in protecting cucumber plants from downy mildew for extended periods following soil application. apsnet.org

Research on Pathogen Sensitivity and Resistance: Prothiocarb hydrochloride is used in studies to assess the sensitivity of different Phytophthora and Pythium populations. maxwellsci.comapsnet.org Such research is crucial for understanding the natural variation in pathogen susceptibility and for monitoring potential shifts towards resistance. For instance, studies have investigated the sensitivity of sexual progeny of Phytophthora infestans to Prothiocarb and other fungicides. maxwellsci.com Importantly, research has shown no cross-resistance between Prothiocarb and phenylamide fungicides like metalaxyl (B1676325), which have a different mode of action. researchgate.net This makes it a valuable tool in research focused on fungicide resistance management strategies.

Table 1: Research Findings on Prothiocarb Hydrochloride Efficacy

| Research Focus | Pathogen(s) | Key Finding | Reference |

|---|---|---|---|

| Systemic Control | Pseudoperonospora cubensis (cucumber downy mildew) | Soil drench application protected cucumber plants for over 25 days. | apsnet.org |

| Efficacy against Black Shank | Phytophthora nicotianae var. nicotianae (tobacco black shank) | Field trials showed over 50% disease control. The action was determined to be fungistatic rather than fungicidal. | journals.co.za |

| In Vitro Sensitivity | Pythium species | Exhibited fungistatic activity, which was reversible by the addition of sterols like cholesterol and sitosterol. | apsnet.org |

| Resistance Studies | Phytophthora infestans | Phenylamide-resistant isolates showed no cross-resistance to Prothiocarb. | researchgate.net |

Scope and Academic Relevance of Prothiocarb Hydrochloride Research

The academic relevance of Prothiocarb hydrochloride extends beyond simple efficacy trials into fundamental plant pathology and environmental science.

A Tool for Fungal Biology Research: Because of its specific mode of action targeting lipid synthesis, Prothiocarb serves as a chemical probe in research to understand the fundamental biology of Oomycetes. herts.ac.ukherts.ac.ukapsnet.org By studying how the compound disrupts fungal cell membranes, scientists can gain deeper insights into the essential metabolic pathways of these important plant pathogens. Comparing its effects with other fungicides helps to map out different mechanisms of antifungal action. wur.nl

Environmental Fate and Biodegradation: The behavior of agrochemicals in the environment is a major area of academic inquiry. Research into thiocarbamates, the chemical family of Prothiocarb, examines their persistence, mobility, and degradation in soil. who.int Factors such as soil type, moisture, and microbial activity influence the environmental fate of these compounds. who.int Modern research methodologies, such as using carbon isotopes (¹³C), allow scientists to track the breakdown of pesticides and differentiate between residues that are merely trapped in the soil matrix and those that have been fully biodegraded and incorporated into microbial biomass. ufz.de

Integrated Pest Management (IPM) Research: In the context of IPM, research explores how fungicides like Prothiocarb can be used in conjunction with other control methods, such as host plant resistance. researchgate.net Studies evaluate how combining moderately resistant crop varieties with targeted fungicide applications can achieve effective disease control. researchgate.net This research is vital for developing sustainable agricultural practices that minimize chemical use while protecting crop yields.

Structure

3D Structure of Parent

Properties

IUPAC Name |

S-ethyl N-[3-(dimethylamino)propyl]carbamothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2OS.ClH/c1-4-12-8(11)9-6-5-7-10(2)3;/h4-7H2,1-3H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFAMPYSJHIYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19622-08-3 (Parent) | |

| Record name | Prothiocarb hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19622-19-6 | |

| Record name | Prothiocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19622-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothiocarb hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-ethyl N-(dimethylaminopropyl)thiocarbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIOCARB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4A9PHG13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Pathways for Prothiocarb Hydrochloride

Established Synthetic Routes and Reaction Mechanisms

The conventional synthesis of prothiocarb (B1214181) hydrochloride is a two-step process involving the formation of the thiocarbamate base followed by its conversion to the hydrochloride salt.

Thiocarbamate Formation Processes

The creation of the S-ethyl N-(3-(dimethylamino)propyl)thiocarbamate backbone is central to the synthesis. A primary method involves the reaction of 3-(dimethylamino)-1-propylamine with an appropriate reagent to form the thiocarbamate linkage. nih.govwikipedia.org One common industrial approach is the reaction of 3-(dimethylamino)-1-propylamine with S-ethyl chlorothioformate. In this reaction, the primary amine of 3-(dimethylamino)-1-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chlorothioformate. This results in the displacement of the chloride ion and the formation of the thiocarbamate bond.

Alternative routes for forming similar thiocarbamate structures involve the reaction of primary or secondary amines with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which can then be reacted with an electrophile. tandfonline.com

Hydrochlorination Reactions

Once the S-ethyl N-(3-(dimethylamino)propyl)thiocarbamate base is synthesized, it is converted into its more stable and water-soluble hydrochloride salt. prepchem.com This is an acid-base reaction where the basic tertiary amine of the dimethylamino group is protonated by hydrochloric acid (HCl). prepchem.com A typical laboratory procedure involves dissolving the thiocarbamate base in a suitable anhydrous solvent, such as diethyl ether or isopropanol, and then introducing dry hydrogen chloride gas or an HCl solution. prepchem.com The resulting prothiocarb hydrochloride precipitates as a crystalline solid, which can then be isolated through filtration and purified by recrystallization. prepchem.com A patent describes a method yielding the product with a melting point of 93-94°C after reprecipitation from isopropanol/ether. prepchem.com

Exploration of Novel Synthetic Approaches

While traditional methods are effective, research into novel synthetic methodologies for thiocarbamates aims to improve efficiency and environmental sustainability. Modern approaches focus on multi-component reactions and greener chemical processes. tandfonline.com For instance, one-pot, three-component reactions involving an amine, carbon disulfide, and an organic substrate are being explored to streamline synthesis. tandfonline.comnyu.edu These methods can offer advantages like operational simplicity and high yields. tandfonline.comnih.gov

The development of metal-free multicomponent synthetic routes represents a significant advancement, avoiding the use of potentially toxic and costly metal catalysts. nyu.edunih.govresearchgate.net Furthermore, the use of greener solvents like water and solvent-free reaction conditions are gaining traction in the synthesis of dithiocarbamate structures, which are closely related to thiocarbamates. tandfonline.com These novel strategies, while not all directly applied to prothiocarb yet, indicate the direction of future synthetic efforts in this class of compounds.

Derivatization Strategies and Analogue Synthesis for Research Applications

To investigate the structure-activity relationships (SAR) and mode of action of prothiocarb, researchers synthesize various derivatives and analogues. researchgate.netannualreviews.org These modifications provide insight into the chemical features essential for its biological function.

Structural Modification for Enhanced Research Efficacy

Derivatization of the prothiocarb molecule can occur at several key positions to probe the molecule's interaction with its biological target.

N-Alkyl Group: The N,N-dimethylamino group is a critical moiety. Modifying the alkyl groups (e.g., substituting methyl with ethyl or larger groups) can alter the steric and electronic properties, which is a common strategy in SAR studies.

Propyl Linker: The three-carbon chain separating the nitrogen atoms can be varied in length or rigidity. Synthesizing analogues with different chain lengths (e.g., ethyl or butyl) helps determine the optimal distance for biological activity.

S-Alkyl Group: The S-ethyl group can be substituted with other alkyl or even aryl groups to modify the lipophilicity and potential binding interactions of the compound. Studies on related fungicides have shown that such changes in lipophilicity (often measured as the log P value) can significantly impact systemicity and efficacy. annualreviews.org

These synthetic modifications allow for a systematic exploration of the chemical space around the prothiocarb structure, aiding in the identification of key pharmacophoric features.

Stereochemical Considerations in Synthesis

Prothiocarb itself is an achiral molecule and does not possess any stereocenters. herts.ac.ukherts.ac.uk However, stereochemistry becomes a crucial factor when designing and synthesizing derivatives that contain chiral centers. For instance, introducing a substituent on the propyl linker could create one or more stereocenters, leading to the existence of enantiomers or diastereomers.

When chiral analogues are synthesized, it is often desirable to prepare them in a stereoselective manner to evaluate the biological activity of each stereoisomer independently. beilstein-journals.org This is because different stereoisomers can have vastly different activities and interactions with their biological targets. Methods for achieving this include:

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to control the formation of a specific stereoisomer.

Chiral Starting Materials: Employing enantiomerically pure building blocks in the synthesis.

Chiral Resolution: Separating a racemic mixture of the final compound or an intermediate into its individual enantiomers, often using techniques like chiral chromatography.

While not directly applicable to the parent prothiocarb, the principles of stereoselective synthesis are fundamental in the broader field of fungicide research for developing more potent and specific agents. beilstein-journals.orgresearchgate.netrsc.org

Mechanisms of Action of Prothiocarb Hydrochloride at the Molecular and Cellular Level in Fungal Pathogens

Inhibition of Essential Biosynthetic Pathways

The efficacy of a fungicide is determined by its ability to interfere with biochemical processes that are vital for the pathogen's survival. These pathways include the synthesis of proteins, nucleic acids, and lipids.

Protein synthesis is a fundamental process for all living organisms, involving the translation of genetic information from messenger RNA (mRNA) into proteins by ribosomes. This process is a common target for antimicrobial compounds. sigmaaldrich.comjetir.org Antibiotics can inhibit protein synthesis by binding to either the small (30S) or large (50S) ribosomal subunits, thereby interfering with the initiation, elongation, or termination steps of translation. sigmaaldrich.comnih.gov For instance, some antibiotics block the binding of aminoacyl-tRNA, while others prevent the formation of peptide bonds or the translocation of the ribosome along the mRNA strand. sigmaaldrich.com

However, the primary fungicidal activity of prothiocarb (B1214181) hydrochloride is not attributed to the direct inhibition of protein synthesis or ribosomal interference. Fungicide classification systems, such as that of the Fungicide Resistance Action Committee (FRAC), place prothiocarb in a group defined by a different mode of action. frac-argentina.org While some compounds are known to specifically target fungal protein synthesis, prothiocarb's molecular target lies within a different biosynthetic pathway. justia.com

The synthesis of ribonucleic acid (RNA) is another critical process for fungal pathogens, as it is essential for the transcription of genetic information and the function of ribosomes. Inhibition of RNA synthesis is a proven fungicidal mechanism. nih.gov Certain fungicides, notably the phenylamides, act by specifically inhibiting RNA Polymerase I, an enzyme crucial for the synthesis of ribosomal RNA (rRNA) in Oomycetes. frac.inforesearchgate.net This disruption halts the production of ribosomes, thereby crippling the cell's protein synthesis capacity and leading to cell death. nih.gov

While RNA synthesis inhibition is an effective fungicidal strategy, it is not the primary mechanism of action for prothiocarb hydrochloride. researchgate.netannualreviews.org Research and classification schemes distinguish the mode of action of carbamates like prothiocarb from that of RNA synthesis inhibitors like the phenylamides. researchgate.net

The primary and well-documented mode of action for prothiocarb hydrochloride is the inhibition of lipid synthesis, which leads to a severe disruption of cell membrane integrity and function. cabidigitallibrary.orgherts.ac.uk As a member of the carbamate (B1207046) chemical group (FRAC Code 28), prothiocarb targets phospholipid biosynthesis and fatty acid metabolism. frac-argentina.orgcabidigitallibrary.orgmanualfitosanitario.com

Cell membranes are crucial for maintaining cellular structure, regulating the passage of substances, and facilitating signal transduction. By interfering with the synthesis of essential lipid components, prothiocarb compromises the structural and functional integrity of the fungal membrane. This interference is believed to involve the inactivation of phospholipid compounds within the membrane, leading to a loss of its selective permeability. cabidigitallibrary.org The consequence is a "leaky" cell, unable to maintain its internal environment, which ultimately results in the cessation of fungal growth. cabidigitallibrary.org This multi-site inhibitory effect on membrane permeability is the key fungicidal action of prothiocarb. cabidigitallibrary.org

Table 1: Research Findings on Prothiocarb's Primary Mechanism

| Finding | Description | Source(s) |

|---|---|---|

| Mode of Action | Classified as a lipid synthesis inhibitor that interferes with membrane function. | cabidigitallibrary.orgherts.ac.uk |

| Chemical Group | Belongs to the carbamate fungicides (FRAC Code 28). | frac-argentina.orgcabidigitallibrary.org |

| Molecular Target | Inactivates phospholipid compounds in the cell membrane, affecting permeability. | cabidigitallibrary.org |

| Resulting Effect | Causes "leaky" cells and a reduction in or cessation of fungal growth. | cabidigitallibrary.org |

Cellular Responses and Physiological Disruptions in Target Organisms

The perturbation of membrane synthesis and function by prothiocarb hydrochloride leads to a series of observable and detrimental cellular and physiological effects in susceptible fungi. The loss of membrane integrity directly causes the leakage of vital cytoplasmic contents, disrupting the ionic balance and metabolic functions within the cell. cabidigitallibrary.org

Comparative Analysis with Other Fungicidal Mechanisms

The mode of action of prothiocarb hydrochloride is distinct from many other classes of fungicides. A comparative analysis highlights the diversity of biochemical targets available for fungal control.

Prothiocarb (Carbamates - FRAC Group 28): As established, these inhibit lipid synthesis and disrupt cell membrane permeability. frac-argentina.orgcabidigitallibrary.org This is considered a multi-site action, which can influence the risk of resistance development. cabidigitallibrary.org

Phenylamides (FRAC Group 4): This group, which includes metalaxyl (B1676325), specifically inhibits RNA polymerase I. frac.info This is a highly specific, single-site mode of action that stops the synthesis of ribosomal RNA in Oomycetes. researchgate.netnih.gov

Benzimidazoles (FRAC Group 1): Fungicides like benomyl (B1667996) and carbendazim (B180503) act by binding to β-tubulin, a protein essential for the assembly of microtubules. wikipedia.orggoogle.com This disrupts mitosis (cell division) and intracellular transport, which is a fundamentally different cellular process than that affected by prothiocarb. wikipedia.org

Table 2: Comparative Analysis of Fungicidal Mechanisms

| FRAC Group | Chemical Class | Example Compound(s) | Primary Mechanism of Action | Target Site |

|---|---|---|---|---|

| 28 | Carbamates | Prothiocarb hydrochloride | Lipid synthesis & membrane integrity disruption | Phospholipid biosynthesis / Fatty acids |

| 4 | Phenylamides | Metalaxyl | RNA synthesis inhibition | RNA Polymerase I |

| 1 | Benzimidazoles | Carbendazim, Benomyl | Mitosis and cell division inhibition | β-tubulin assembly in microtubules |

This comparison underscores that while the end goal—fungal death—is the same, the biochemical pathways targeted by different fungicide classes are remarkably distinct.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Prothiocarb Hydrochloride Analogues

Elucidation of Pharmacophoric Features

The fungicidal activity of prothiocarb (B1214181) and its analogues is intrinsically linked to a specific arrangement of atoms, or pharmacophore, that interacts with the biological target. For carbamate (B1207046) fungicides, the core pharmacophoric features generally include:

The Carbamate Moiety (-O-CO-N<): This group is central to the activity of many carbamate fungicides. It is often involved in key binding interactions, such as hydrogen bonding, with the target enzyme or protein. mdpi.com

The N,N-dimethylamino Group (-N(CH₃)₂): This terminal group contributes to the molecule's polarity and basicity. It can be involved in ionic or hydrogen bond interactions, which are often crucial for anchoring the molecule to its biological target.

The Propyl Chain (-CH₂CH₂CH₃): This alkyl chain attached to the nitrogen of the carbamate group contributes to the lipophilicity of the molecule. The length and branching of this chain can be modulated to optimize the compound's movement through cellular membranes to reach its site of action.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models are instrumental in predicting the potency of new analogues and understanding the physicochemical properties that drive their efficacy.

Electronic and Steric Parameters in Activity Modulation

Electronic effects of substituents, often quantified by the Hammett constant (σ), can significantly influence a molecule's ability to interact with its target. conicet.gov.ar For carbamate compounds, electron-donating or electron-withdrawing groups can alter the electron density of the carbamate moiety, affecting its binding affinity. ijpras.com

Steric parameters, such as those defined by Taft (Es) or molar refractivity (MR), describe the size and shape of substituents. ijpras.comrutgers.edu In a series of analogues, these parameters help to define the spatial requirements of the target's binding site. For instance, a QSAR study on a set of fungicides might reveal that bulky substituents at a certain position decrease activity, indicating a sterically constrained binding pocket.

Table 1: Hypothetical QSAR Data for Prothiocarb Analogues This table is illustrative, based on common QSAR principles for fungicides, as specific QSAR studies on prothiocarb hydrochloride are not widely published.

| Compound | R-Group (on Carbamate N) | Log(1/C)* | σ (Hammett Constant) | Es (Taft Steric Parameter) |

|---|---|---|---|---|

| Prothiocarb | -CH₂CH₂CH₃ | 4.5 | -0.15 | -0.36 |

| Analogue 1 | -CH₂CH₃ | 4.2 | -0.15 | -0.07 |

| Analogue 2 | -CH(CH₃)₂ | 4.0 | -0.19 | -0.47 |

| Analogue 3 | -CH₂CH₂CH₂CH₃ | 4.6 | -0.16 | -0.39 |

| Analogue 4 | -CH₂-Cyclopropyl | 4.4 | -0.21 | -0.51 |

*C = Molar concentration required for 50% inhibition

Hydrophobic Interactions and Lipophilicity Effects

Lipophilicity, commonly measured by the partition coefficient (log P), is a critical factor in determining a fungicide's ability to cross biological membranes and reach its target site. nih.gov The relationship between log P and biological activity is often parabolic; a compound that is too hydrophilic may not effectively cross lipid membranes, while one that is too lipophilic might get trapped in them and not reach the target. rutgers.edu

Table 2: Lipophilicity and Activity in Fungicide Analogues This table illustrates the general principle of the relationship between lipophilicity and fungicidal activity.

| Analogue | Modification | Calculated logP | Relative Activity (%) |

|---|---|---|---|

| Prothiocarb | - | 1.8 | 100 |

| Analogue A | Ethyl instead of Propyl | 1.3 | 90 |

| Analogue B | Butyl instead of Propyl | 2.3 | 95 |

Rational Design of Modified Structures for Enhanced Efficacy or Specificity

The insights gained from SAR and QSAR studies form the basis for the rational design of new molecules. nih.govresearchgate.net For prothiocarb analogues, this could involve several strategies:

Alkyl Chain Modification: Systematically altering the length, branching, or cyclization of the N-propyl group to optimize lipophilicity for better uptake and transport.

Substitution on the Dimethylamino Group: Replacing the methyl groups with other small alkyl groups to probe steric and electronic sensitivity at that end of the molecule.

The goal of such modifications is to enhance the affinity for the target site, which could lead to higher efficacy at lower concentrations, or to alter the specificity to target a different range of pathogens. rsc.org

Computational Chemistry and Molecular Modeling Approaches in SAR

Modern drug and pesticide design heavily relies on computational methods to complement experimental work. unil.ch

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For prothiocarb analogues, docking studies could be used to visualize how different modifications affect the binding mode and interactions within the active site of a target enzyme in Oomycetes. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) go beyond traditional QSAR by considering the three-dimensional steric and electrostatic fields of the molecules. conicet.gov.ar A 3D-QSAR model for carbamate fungicides would provide a visual map highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding more precise molecular design. rutgers.edu

These computational tools allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the discovery process. nih.govcsic.es

Environmental Fate and Ecotoxicological Impact of Prothiocarb Hydrochloride

Degradation Pathways and Kinetics in Environmental Compartments

The persistence and transformation of prothiocarb (B1214181) hydrochloride in the environment are governed by a combination of biological and non-biological processes. who.int These degradation pathways determine the compound's concentration and potential exposure to non-target organisms in soil and water systems.

Microorganisms play a significant role in the breakdown of organic compounds like prothiocarb hydrochloride in the environment. nih.gov The metabolic activity of bacteria and fungi can lead to the transformation of the parent compound into various metabolites. nih.gov

One of the primary mechanisms of microbial degradation of carbamate (B1207046) pesticides is hydrolytic cleavage. who.int Microorganisms produce enzymes that can break the ester or carbamate linkages within the prothiocarb hydrochloride molecule. This process typically results in the formation of less complex and often less toxic compounds. who.int The initial step in the biodegradation of many thiocarbamates involves hydrolysis at the ester linkage, yielding a mercaptan and a secondary amine. who.int

In addition to hydrolysis, microorganisms can employ oxidative and reductive reactions to transform prothiocarb hydrochloride. mdpi.com Oxidative processes, often mediated by monooxygenase or dioxygenase enzymes, can introduce hydroxyl groups or cleave alkyl chains. Reductive processes can occur under anaerobic conditions and may involve the reduction of specific functional groups within the molecule. For thiocarbamates, metabolic pathways can include sulfoxidation and conjugation with glutathione. who.int

Abiotic degradation refers to the breakdown of chemical compounds through non-biological pathways, such as hydrolysis and photolysis. provectusenvironmental.com These processes are influenced by environmental factors like pH, temperature, and sunlight.

Table 1: General Factors Influencing Abiotic Degradation of Pesticides

| Factor | Influence on Degradation |

| pH | Affects the rate of hydrolysis, with many carbamates degrading faster in alkaline conditions. who.int |

| Temperature | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and photolysis. who.int |

| Sunlight (UV Radiation) | Provides the energy for photolytic reactions, leading to the breakdown of chemical bonds. who.int |

This table provides a general overview of factors influencing abiotic degradation and is not specific to Prothiocarb hydrochloride due to a lack of detailed data in the search results.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. who.int While some sources indicate that prothiocarb hydrochloride is subject to photolysis, specific data on its photolytic half-life (DT₅₀) in water at pH 7 were not available. herts.ac.ukgoogle.com The process of photodecomposition is a recognized degradation pathway for thiocarbamates in general. who.int

Abiotic Degradation Processes

Persistence and Mobility in Soil and Aquatic Systems

The environmental persistence and mobility of a pesticide determine its potential to remain in an area and move into unintended environmental compartments, such as groundwater. researchgate.netwho.int These characteristics are governed by processes like adsorption to soil, potential for leaching, and volatilization. overbetuwegroennatuurlijk.nl

The tendency of a chemical to bind to soil particles is a critical factor in its mobility. chemsafetypro.com This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and less potential for movement. orst.eduecetoc.org For prothiocarb, the Koc value is reported as 615 ml/g, which suggests it is moderately mobile to slightly mobile in soil environments.

The process of adsorption to soil particles can increase a pesticide's persistence by protecting it from degradation. orst.edu Conversely, desorption is the process by which the compound is released from soil particles back into the soil solution, making it available for transport or degradation.

Table 1: Soil Adsorption and Mobility Indicators for Prothiocarb

| Parameter | Value | Interpretation | Source |

|---|

| Soil Adsorption Coefficient (Koc) | 615 ml/g | Moderately Mobile / Slightly Mobile | - |

Table data sourced from non-indexed database information.

A pesticide's leaching potential is its likelihood of moving through the soil profile and contaminating groundwater. frontiersin.org This is influenced by its persistence in soil (measured by its half-life, DT50) and its sorption characteristics (Koc). orst.edu The Groundwater Ubiquity Score (GUS) is a common indicator used to rank pesticides for their potential to move toward groundwater. orst.edufairway-is.eu

Pesticides can be categorized based on their persistence:

Non-persistent: Half-life of less than 30 days. orst.edu

Moderately persistent: Half-life between 30 and 100 days. orst.edu

Persistent: Half-life longer than 100 days. orst.edu

Prothiocarb has a typical soil half-life (DT50) ranging from 28 to 208 days, classifying it as moderately persistent to persistent. overbetuwegroennatuurlijk.nleuropa.eu Based on its persistence and Koc value, prothiocarb has a calculated GUS of 3.4, which indicates a high potential for leachability. herts.ac.uk This suggests that under certain conditions, prothiocarb hydrochloride could pose a risk of groundwater contamination.

Table 2: Persistence and Leaching Potential of Prothiocarb

| Parameter | Value | Classification | Source |

|---|---|---|---|

| Soil Persistence (DT50) | 28 - 208 days | Moderately Persistent to Persistent | overbetuwegroennatuurlijk.nl |

| Groundwater Ubiquity Score (GUS) | 3.4 | High Leachability Potential | herts.ac.uk |

Ecotoxicological Impact on Non-Target Organisms

The application of pesticides can have unintended consequences for organisms that are not the target of the control measures. bcpc.org This section reviews the ecotoxicological effects of prothiocarb hydrochloride on various aquatic and terrestrial species.

Prothiocarb hydrochloride's impact on aquatic life is a significant consideration due to its potential for runoff and leaching into water bodies. nih.gov Toxicity is typically measured by determining the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a specific time.

Studies have shown its effects on key aquatic organisms:

Fish: The acute 96-hour LC50 for Rainbow trout (Oncorhynchus mykiss) is 23 mg/L, and for Bluegill sunfish (Lepomis macrochirus), it is 56 mg/L.

Aquatic Invertebrates: The acute 48-hour EC50 for the water flea (Daphnia magna), a crucial component of aquatic food webs, is 12 mg/L. nih.gov

Algae: The acute 72-hour EC50 for the green algae (Pseudokirchneriella subcapitata), a primary producer in aquatic systems, is 19.3 mg/L.

These values indicate the concentrations at which harmful effects can be observed in these organisms.

Table 3: Acute Toxicity of Prothiocarb Hydrochloride to Aquatic Organisms

| Organism | Species | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 23 | - |

| Fish | Lepomis macrochirus (Bluegill sunfish) | 96h LC50 | 56 | - |

| Invertebrate | Daphnia magna (Water flea) | 48h EC50 | 12 | - |

| Algae | Pseudokirchneriella subcapitata | 72h EC50 | 19.3 | - |

Table data sourced from non-indexed database information.

The impact of prothiocarb hydrochloride extends to terrestrial organisms that may come into contact with the substance through soil or treated plants.

Birds: The acute oral LD50 for Mallard duck is reported as 1300 mg/kg body weight, while for Bobwhite quail, it is 850 mg/kg body weight. These values suggest a degree of toxicity to avian species.

Mammals: For mammals, the acute oral LD50 in rats is 1200 mg/kg body weight.

Soil Organisms: The 14-day LC50 for earthworms (Eisenia foetida) is greater than 1000 mg/kg of soil, indicating lower toxicity to this important soil organism.

Bees: For honeybees (Apis mellifera), the acute 48-hour LD50 is greater than 100 micrograms per bee, suggesting a lower acute risk to these crucial pollinators. who.int

Table 4: Acute Toxicity of Prothiocarb Hydrochloride to Terrestrial Organisms

| Organism | Species | Endpoint | Value | Source |

|---|---|---|---|---|

| Bird | Anas platyrhynchos (Mallard duck) | Oral LD50 | 1300 mg/kg bw | - |

| Bird | Colinus virginianus (Bobwhite quail) | Oral LD50 | 850 mg/kg bw | - |

| Mammal | Rattus norvegicus (Rat) | Oral LD50 | 1200 mg/kg bw | - |

| Earthworm | Eisenia foetida | 14d LC50 | >1000 mg/kg soil | - |

| Bee | Apis mellifera (Honeybee) | 48h LD50 | >100 µ g/bee | - |

Table data sourced from non-indexed database information.

Bioaccumulation and Biotransformation in Environmental Organisms

The potential for a chemical to accumulate in living organisms (bioaccumulation) and the processes by which it is chemically altered within the organism (biotransformation) are critical components of its environmental risk profile. Bioaccumulation refers to the uptake of a substance from the environment at a rate faster than its elimination, leading to a concentration within the organism that can exceed the background environmental concentration. excli.deslideshare.net Biotransformation, or metabolism, can alter the toxicity of a compound, often converting it into more water-soluble forms that are more easily excreted. excli.de

The primary biotransformation pathway for prothiocarb hydrochloride involves mineralization, ultimately breaking the compound down into carbon dioxide. vkm.no This degradation occurs without the significant accumulation of intermediate breakdown products. vkm.no In general, thiocarbamates can undergo hydrolysis and sulfoxidation in microorganisms and plants, processes which form compounds that can then enter the natural metabolic pool. who.int The biotransformation of prothiocarb hydrochloride into basic components like carbon dioxide limits its persistence and the likelihood of it accumulating in the tissues of organisms. excli.devkm.no

The tendency of a chemical to bioaccumulate is often predicted by its octanol-water partition coefficient (Kow), which measures its affinity for fatty tissues versus water. fao.org While specific bioaccumulation factor (BCF) studies for prothiocarb hydrochloride in various organisms are not widely detailed in the reviewed literature, its chemical properties and rapid degradation point towards a low bioaccumulation potential.

Table 1: Bioaccumulation and Biotransformation Characteristics of Prothiocarb Hydrochloride This table summarizes the known characteristics related to the bioaccumulation and biotransformation of Prothiocarb Hydrochloride based on available data.

| Parameter | Finding | Implication | Source |

|---|---|---|---|

| Degradation in Water-Sediment Systems | Readily degraded (DT50: 16-21 days) | Low persistence in aquatic environments | vkm.no |

| Bioaccumulation Potential | Low; no accumulation of intermediate degradation products observed. | Unlikely to concentrate significantly in organisms' tissues. | vkm.no |

| Primary Biotransformation Product | Carbon Dioxide | Complete mineralization reduces long-term toxicological concerns. | vkm.no |

| General Thiocarbamate Metabolism | Hydrolysis and sulfoxidation in microbes and plants. | Provides a general pathway for breakdown in the environment. | who.int |

Impact on Microbial Communities and Biogeochemical Cycles

Pesticides introduced into the environment can affect non-target organisms, including beneficial soil and aquatic microbial communities that are fundamental to ecosystem health. core.ac.uk These microbial communities drive essential biogeochemical cycles, such as the carbon and nitrogen cycles, which are vital for soil fertility and nutrient availability. mdpi.comunivie.ac.at The impact of a pesticide on these microbes can alter soil respiration, enzyme activity, and nutrient transformation processes like nitrification and denitrification. core.ac.ukmdpi.com

Specific studies conducted on prothiocarb hydrochloride (referred to as propamocarb-HCl) have evaluated its effects on key biogeochemical processes. Research indicates that prothiocarb hydrochloride has no significant effect on carbon and nitrogen transformation in soil. vkm.no This finding suggests that at typical application rates, the compound does not inhibit the microbial activities responsible for these crucial nutrient cycles. The processes of mineralization and nutrient dynamics appear to remain stable in the presence of prothiocarb hydrochloride. vkm.nomdpi.com

Table 2: Effects of Prothiocarb Hydrochloride on Microbial Processes This table presents research findings on the impact of Prothiocarb Hydrochloride on soil microbial communities and related biogeochemical cycles.

| Process | Test Substance | Finding | Source |

|---|---|---|---|

| Carbon Transformation | Propamocarb-HCl | No effects observed at application rates up to 28.9 kg/ha . | vkm.no |

| Nitrogen Transformation | Propamocarb-HCl | No effects observed at application rates up to 28.9 kg/ha . | vkm.no |

Mechanisms of Resistance Development in Plant Pathogen Populations to Prothiocarb Hydrochloride

Characterization of Resistant Strains and Isolates

The characterization of fungicide-resistant strains is a critical first step in understanding and managing resistance. This process involves isolating the pathogen from the field or generating mutants in the laboratory and then quantifying their sensitivity to the fungicide. While extensive research has documented resistance to many single-site fungicides, specific studies detailing the isolation and characterization of strains with high levels of field-evolved resistance solely to prothiocarb (B1214181) hydrochloride are limited in publicly available scientific literature.

However, studies on the closely related carbamate (B1207046) fungicide, propamocarb (B29037) hydrochloride, provide a framework for how such characterization is performed. For instance, in studies with Phytophthora infestans, the causal agent of late blight, isolates have been categorized based on their in vitro growth on media amended with the fungicide. maxwellsci.com Using differentiating concentrations, isolates can be classified as sensitive (PS), intermediate (PI), or resistant (PR). maxwellsci.com Research on P. infestans has shown that sexual progeny from a single cross can exhibit a wide range of sensitivities to propamocarb hydrochloride, with offspring falling into sensitive, intermediate, and resistant categories. maxwellsci.com

Furthermore, resistance to carbamates like propamocarb has been noted in Pythium species, particularly in greenhouse environments where selection pressure can be high. epa.gov In one documented case, metalaxyl-resistant isolates of Pseudoperonospora cubensis (downy mildew of cucurbits) were also found to tolerate higher doses of propamocarb, indicating a potential for multiple resistance, though the mechanism was not causally linked. annualreviews.orgcabidigitallibrary.org

A summary of pathogen sensitivity characterization, based on data for the related compound propamocarb hydrochloride, is presented below.

| Pathogen | Fungicide | Sensitivity Characterization | Finding |

| Phytophthora infestans | Propamocarb hydrochloride | In vitro growth on amended Rye B Agar | Progeny from a single cross displayed a range of sensitivities, classified as sensitive, intermediate, and resistant. maxwellsci.com |

| Pythium spp. | Propamocarb hydrochloride | General field observations | Resistance has been noted, especially in glasshouse settings. epa.gov |

| Pseudoperonospora cubensis | Propamocarb | In vivo tests on cucumber plants | Isolates resistant to metalaxyl (B1676325) also demonstrated reduced sensitivity to propamocarb. annualreviews.orgcabidigitallibrary.org |

Biochemical and Genetic Bases of Resistance

The underlying mechanisms of fungicide resistance can typically be traced to specific biochemical or genetic changes within the fungus. wur.nl These changes can prevent the fungicide from reaching its target, alter the target site itself, or mitigate the toxic effects of the fungicide.

Target Site Alterations

Resistance to site-specific fungicides frequently arises from mutations in the gene encoding the target protein. nih.govnih.gov These mutations can alter the protein's structure, reducing its binding affinity for the fungicide molecule and thereby diminishing its inhibitory effect.

For prothiocarb hydrochloride, the proposed site of action is related to the synthesis of lipids and the function of the cell membrane in Oomycetes. herts.ac.ukcropprotectionnetwork.orgresearchgate.net It is believed to disrupt membrane permeability, possibly by affecting fatty acid and phospholipid metabolism. cropprotectionnetwork.orgresearchgate.net However, the precise target enzyme or protein for prothiocarb hydrochloride has not been definitively identified. wur.nl Consequently, there is a lack of published research identifying specific target-site mutations that confer resistance to this fungicide. In contrast, for other fungicide classes like QoIs, SDHIs, and benzimidazoles, specific point mutations (e.g., G143A in the cytB gene for QoIs) are well-documented as the primary cause of resistance. researchgate.net

Detoxification Mechanisms in Resistant Fungi

Fungi possess metabolic systems capable of detoxifying foreign compounds (xenobiotics), including fungicides. nih.govnih.gov This detoxification is a common non-target-site resistance mechanism. nih.gov It typically involves a multi-phase process where the fungicide molecule is first modified (Phase I), often by cytochrome P450 monooxygenases (CYPs), and then conjugated to another molecule (Phase II) before being exported from the cell (Phase III), often by ATP-binding cassette (ABC) transporters. nih.gov

Cross-Resistance Patterns and Multidrug Resistance Phenomena

Cross-resistance occurs when a single resistance mechanism confers insensitivity to two or more different fungicides. wiley.com This is common among fungicides within the same chemical group that share a mode of action. frac.infowiley.com Prothiocarb hydrochloride is in FRAC Group 28 along with other carbamates like propamocarb and iodocarb. cropprotectionnetwork.orgufl.edu Therefore, it is generally assumed that a pathogen strain resistant to one of these carbamates may show some level of resistance to the others.

Conversely, a lack of cross-resistance is also an important finding for resistance management. Studies have shown that Phytophthora infestans isolates resistant to phenylamide fungicides (FRAC Group 4, e.g., metalaxyl) did not exhibit cross-resistance to prothiocarb. researchgate.netresearchgate.net This indicates a distinct mode of action and resistance mechanism between these two fungicide groups, allowing for their use in alternation or mixture strategies.

The table below summarizes known cross-resistance information involving carbamates.

| Fungicide Group 1 | Fungicide Group 2 | Pathogen | Cross-Resistance Finding |

| Carbamates (Prothiocarb) | Phenylamides (Metalaxyl) | Phytophthora infestans | No cross-resistance observed. researchgate.netresearchgate.net |

| Carbamates (Propamocarb) | Phenylamides (Metalaxyl) | Pseudoperonospora cubensis | Metalaxyl-resistant isolates showed reduced sensitivity to propamocarb. annualreviews.orgcabidigitallibrary.org |

Evolutionary Dynamics of Fungicide Resistance

The evolution of fungicide resistance in a pathogen population is a dynamic process governed by several factors, including the mutation rate, the selection pressure exerted by the fungicide, gene flow, and the relative fitness of resistant versus susceptible strains. nih.govwiley.comwur.nl The development of resistance can be divided into two phases: an emergence phase, where a resistant mutation arises and establishes itself in the population, and a selection phase, where fungicide applications increase the frequency of the established resistant strain. researchgate.net

For fungicides with a low-to-medium risk of resistance, such as prothiocarb hydrochloride, the rate of evolution is expected to be slower than for high-risk fungicides. frac.info This may be due to several factors, such as a lower mutation frequency for resistance, or a significant fitness cost associated with the resistance trait, where resistant strains are less competitive than susceptible strains in the absence of the fungicide. wur.nl However, over time, compensatory mutations can arise that restore the fitness of resistant strains, allowing them to persist in the population even when the fungicide is not used. wur.nl

While these general principles of evolutionary dynamics apply to prothiocarb hydrochloride, specific quantitative studies modeling the evolution of resistance to this particular compound in field populations have not been published. The rate of resistance evolution is influenced by the pathogen's biology, the cropping system, and the intensity of fungicide use. wiley.com

Strategies for Resistance Management in Research and Practice

The primary goal of fungicide resistance management is to delay the evolution of resistance, thereby prolonging the effective lifespan of available fungicides. wiley.comgoogle.com Given that prothiocarb hydrochloride is a site-specific inhibitor with a low-to-medium resistance risk, proactive management is crucial. frac.infoufl.edu Key strategies, based on established principles, include:

Alternation of Modes of Action: Avoid consecutive applications of prothiocarb hydrochloride or other FRAC Group 28 fungicides. Instead, rotate with fungicides from different FRAC groups that have no known cross-resistance (e.g., phenylamides, phosphonates). researchgate.netgoogle.com This varies the selection pressure on the pathogen population.

Use of Mixtures: Applying prothiocarb hydrochloride in a tank mix with a multi-site contact fungicide (e.g., mancozeb, chlorothalonil) is a robust strategy. The multi-site fungicide has a very low risk of resistance and can control pathogens that may be resistant to the site-specific partner. wiley.com

Research continues to explore the optimal strategies for deploying fungicides to minimize resistance, including evaluating the efficacy of different mixture ratios and alternation programs through experimental evolution studies. researchgate.netmdpi.com

Analytical Chemistry Methodologies for Prothiocarb Hydrochloride in Research Matrices

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are foundational to the reliable quantification of prothiocarb (B1214181) hydrochloride. The choice of method depends on the complexity of the matrix and the desired level of sensitivity.

QuEChERS Methodology and Adaptations

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted technique for pesticide residue analysis, including for prothiocarb hydrochloride, in various sample types due to its simplicity and efficiency. hpst.czquechers.euxn--untersuchungsmter-bw-nzb.de This approach significantly reduces sample preparation time and solvent consumption compared to traditional methods. xn--untersuchungsmter-bw-nzb.de

The general QuEChERS procedure involves two main steps:

Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). quechers.eu The addition of these salts facilitates the partitioning of the analyte into the organic layer. For certain matrices, buffering salts are included to adjust the pH and improve the stability of target compounds. quechers.eu

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a sorbent material, such as primary secondary amine (PSA), and MgSO₄. quechers.eu PSA is effective at removing interfering matrix components like organic acids, fatty acids, and sugars. The mixture is vortexed and centrifuged, and the resulting supernatant is ready for chromatographic analysis. quechers.eu

A study on the determination of propamocarb (B29037) (the parent compound of prothiocarb hydrochloride) in tomato and soil utilized a QuEChERS-based method. researchgate.netscirp.org The samples were extracted with ethyl acetate, and the cleanup was performed using PSA and graphitized carbon. researchgate.netscirp.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and versatile technique for separating compounds based on their differential solubilities in two immiscible liquid phases, commonly an aqueous phase and an organic solvent. youtube.comscribd.com This method is particularly useful for purifying pharmaceutical substances and isolating active ingredients from raw materials. kjhil.com

In the context of prothiocarb hydrochloride analysis, LLE can be employed to extract the analyte from aqueous samples or to partition it from complex matrices after an initial extraction step. The selection of the organic solvent is critical and depends on the solubility characteristics of prothiocarb hydrochloride. scribd.com For hydrochloride salts of organic compounds, which often have increased water solubility, a chemical reaction may be necessary to convert them back to their original organic form before extraction with a nonpolar solvent. scribd.com

Factors that significantly influence the efficiency of LLE include:

Solvent Choice: The solvent should have a high affinity for the target analyte and be immiscible with the sample matrix. kjhil.com

pH: The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. scribd.com

Temperature: Temperature can affect the solubility of the analyte in both phases. scribd.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating prothiocarb hydrochloride from other compounds in the sample extract prior to detection. High-performance liquid chromatography and gas chromatography are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantitative analysis of various compounds, including hydrochloride salts in pharmaceutical formulations. researchgate.netdergipark.org.tr This technique offers good sensitivity and reproducibility. dergipark.org.tr

A typical HPLC-UV system for the analysis of a hydrochloride compound might involve:

Column: A C18 reversed-phase column is frequently used for the separation. researchgate.netdergipark.org.tr

Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol. scielo.br The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. researchgate.net

Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For example, in the analysis of dopamine (B1211576) hydrochloride, a wavelength of 280 nm was used. researchgate.netdergipark.org.tr

The retention time of the analyte is a key parameter for identification, while the peak area is used for quantification. researchgate.net Method validation typically includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Residue Analysis

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has become a powerful technique for the determination of pesticide residues due to its high sensitivity, selectivity, and robustness. core.ac.ukrsc.org This is particularly advantageous when analyzing complex matrices where co-eluting interferences can be a problem. hpst.cz

For the analysis of prothiocarb (as propamocarb), GC-MS has been successfully employed. researchgate.netscirp.org Key aspects of this methodology include:

Injection: The sample extract is injected into the GC system, where it is vaporized. A splitless injection mode is often used to enhance sensitivity. scirp.org

Separation: The vaporized sample travels through a capillary column, where different compounds are separated based on their boiling points and interactions with the stationary phase.

Ionization and Detection: The separated compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). scirp.org In a tandem MS system (MS/MS), specific precursor ions are selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides very high selectivity and reduces background noise, allowing for the reliable quantification of trace-level residues. hpst.cz

A study on propamocarb residues in tomato and soil reported a distinct peak at a retention time of 8.962 minutes using GC-MS. researchgate.netscirp.org The method was validated with consistent recoveries and a limit of quantification (LOQ) of 0.10 mg·kg⁻¹. researchgate.netscirp.org

Spectroscopic and Spectrometric Detection Methods

Spectroscopic and spectrometric methods are the cornerstone of detecting and quantifying prothiocarb hydrochloride following chromatographic separation.

As detailed in the previous sections, UV spectroscopy is commonly paired with HPLC. dergipark.org.trscielo.br The principle relies on the absorption of UV light by the analyte at a specific wavelength. The amount of light absorbed is proportional to the concentration of the analyte in the sample.

Mass spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), is the preferred detection method for GC due to its superior selectivity and sensitivity. core.ac.uknih.gov In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. In MS/MS, specific parent ions are isolated, fragmented, and the resulting daughter ions are detected, providing a highly specific analytical signal that is crucial for trace residue analysis in complex matrices. hpst.cz

The choice between these detection methods often depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For multi-residue analysis of pesticides, both LC-MS/MS and GC-MS are frequently used to cover a wide range of analytes with varying chemical properties. nih.gov

Advanced Formulation Science and Delivery System Research for Prothiocarb Hydrochloride

Development of Novel Formulations for Targeted Delivery

The development of formulations for prothiocarb (B1214181) hydrochloride has evolved to meet the demands for more precise and effective application. Initially available in conventional formulations, the focus has shifted towards creating systems that deliver the active ingredient more directly to the site of action, be it the plant's vascular system or the soil rhizosphere.

Conventional and Advanced Formulation Types: Prothiocarb hydrochloride has been formulated in various forms to suit different application needs. herts.ac.uk These range from simple solid carriers to more complex liquid systems. The goal of novel formulation development is to improve targeting, which can lead to enhanced efficacy and better protection of the crop.

Water-Soluble Powders (SP): As a hydrochloride salt, prothiocarb is readily soluble in water, making soluble powders a straightforward formulation choice.

Granules (GR): Granular formulations allow for soil application, targeting soil-borne pathogens. These are typically prepared by applying the active ingredient to a pre-formed granular carrier. google.comresearchgate.net

Seed Treatments: Applying prothiocarb hydrochloride directly to seeds is a highly targeted delivery method. herts.ac.uk This approach protects the seedling during the critical early growth stages from damping-off and other diseases.

Aqueous Suspensions and Emulsions: These liquid formulations offer convenience in handling and application, often used for foliar or soil drench applications. google.comgoogle.com

Responsive Micellar Systems: Advanced research has explored stimuli-responsive delivery systems. For instance, amphiphilic hybrid systems composed of polyethylene (B3416737) glycol (PEG) and a hydrophobic dendron can form micelles that encapsulate agrochemicals like prothiocarb. google.com These systems are designed to disassemble and release their payload in response to specific triggers like pH changes or enzymatic activity in the target environment. google.com

The table below summarizes various formulation approaches for prothiocarb hydrochloride.

Table 1: Formulation Types for Prothiocarb Hydrochloride| Formulation Type | Delivery Method | Primary Target | Research Focus |

|---|---|---|---|

| Water-Soluble Powder (SP) | Spray/Drench | Foliage/Soil | High solubility and ease of use. herts.ac.uk |

| Granules (GR) | Soil Application | Soil-borne pathogens | Controlled release from a carrier matrix. herts.ac.ukgoogle.com |

| Seed Treatment | Seed Coating | Seed and seedling pathogens | Early-stage protection, systemic uptake. herts.ac.uk |

| Aqueous Suspensions (SC) | Spray/Drench | Foliage/Soil | Stability and compatibility in tank mixes. google.comgoogleapis.com |

| Responsive Micelles | Spray/Drench/Soil | Specific microenvironments | Triggered release (pH, enzymes) for precision. google.com |

Encapsulation Technologies and Controlled Release Systems

Encapsulation is a key technology for developing controlled-release formulations of water-soluble pesticides like prothiocarb hydrochloride. By enclosing the active ingredient within a protective matrix or shell, its release into the environment can be modulated, offering prolonged activity and improved targeting.

One significant advancement is the use of reverse phase microencapsulation. google.com This technique is specifically suited for water-soluble active ingredients. In this process, an aqueous solution of prothiocarb hydrochloride is emulsified in an oil phase, and a polymer shell is formed at the interface of the water droplet and the oil. The resulting microcapsules, which can be formulated into products like water-dispersible granules (WDG), protect the active ingredient and control its release upon application. google.com

Key Features of Encapsulation for Prothiocarb Hydrochloride:

Controlled Release: The polymer shell of the microcapsule degrades or allows diffusion of the active ingredient over time, providing sustained fungicidal action. google.com

Protection of Active Ingredient: Encapsulation shields prothiocarb hydrochloride from premature degradation by environmental factors.

Improved Compatibility: Microencapsulated forms can be combined with other, potentially incompatible, active ingredients (e.g., oil-soluble pesticides) in complex formulations like ZC (a mixed formulation of capsule suspension and suspension concentrate). google.com

The table below outlines the components and objectives of a reverse phase microencapsulation system for a water-soluble active ingredient like prothiocarb hydrochloride.

Table 2: Reverse Phase Microencapsulation System| Component | Role | Desired Outcome |

|---|---|---|

| Core | ||

| Prothiocarb Hydrochloride | Active Ingredient | The substance to be delivered. google.com |

| Water | Solvent | Vehicle for the water-soluble active ingredient. google.com |

| Shell | ||

| Polymer | Wall Material | Forms a protective, release-controlling barrier. google.com |

| Continuous Phase | ||

| Oil | Carrier Liquid | The external phase in which the aqueous core is dispersed. google.com |

| Final Formulation | ||

| Water-Dispersible Granule (WDG) | Product Type | A solid, easy-to-handle formulation that disperses into a suspension of microcapsules in water. google.com |

Colloidal Dispersions and Nanoparticle Systems for Enhanced Efficacy

Colloidal and nanoparticle-based delivery systems represent the cutting edge of formulation science, offering the potential to significantly enhance the efficacy of active ingredients. These systems utilize particles in the sub-micron size range to improve solubility, stability, and uptake.

Nanoparticle and Micellar Systems: Research into advanced delivery platforms has identified enzyme- or pH-responsive amphiphilic hybrids as promising carriers for agrochemicals, including prothiocarb. google.com These systems self-assemble into micellar nanoparticles in which the hydrophilic PEG portion forms the outer corona and the hydrophobic dendron forms the core. google.com Prothiocarb can be encapsulated within this core. The key innovation is the incorporation of trigger-sensitive linkages that cleave in response to specific environmental cues (e.g., the pH of a fungal cell surface), leading to the disassembly of the micelle and a targeted release of the fungicide. google.com This approach ensures the active ingredient is released precisely where it is needed, which can increase its effectiveness. nih.gov

Colloidal Systems: Prothiocarb hydrochloride has also been mentioned as a component in colloidal compositions designed for agricultural use. google.comjustia.com Colloidal dispersions consist of fine particles of one substance distributed evenly throughout another. In an agricultural context, a colloidal formulation could improve the suspension and coverage of prothiocarb hydrochloride on plant surfaces. For instance, it has been listed as a potential partner for colloidal silver-based compositions used to control microbial contamination. google.comjustia.com The use of a colloidal system can enhance the stability and deposition of the active ingredient.

Benefits of Nano- and Colloidal Systems:

Enhanced Bioavailability: Smaller particle sizes can lead to better adhesion to plant surfaces and potentially improved uptake.

Increased Solubility: Nano-formulations can increase the water solubility and dispersion of active ingredients. nih.gov

Targeted Release: Smart systems can release the active ingredient in response to specific stimuli. google.com

Improved Stability: These systems can protect the active ingredient from environmental degradation. nih.gov

Regulatory Science and Environmental Risk Assessment Era Frameworks for Prothiocarb Hydrochloride

Scientific Principles Guiding Environmental Risk Assessment

The environmental risk assessment of chemical substances, including prothiocarb (B1214181) hydrochloride, is guided by fundamental scientific principles aimed at protecting ecosystems. basel.intepa.gov The primary goal is to assess the potential for a substance to cause adverse effects on the structure and function of biological communities. europa.eu This involves understanding the intrinsic hazardous properties of the chemical and the potential for environmental exposure. basel.int

A key principle is the hazard-based approach, which identifies the potential for a substance to cause harm. basel.int This is complemented by an exposure assessment, which determines the likelihood and magnitude of contact between the chemical and environmental compartments. ca.gov The risk is then characterized by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). dcceew.gov.au A risk quotient (RQ) greater than one suggests a potential for concern. dcceew.gov.au

The process is often tiered, starting with conservative assumptions and progressing to more refined assessments if a potential risk is identified. dcceew.gov.aueuropa.eu This ensures that resources are focused on the most significant potential risks. The principle of using data from standardized laboratory tests with representative organisms is crucial for ensuring consistency and comparability in hazard evaluations. basel.int Furthermore, the assessment considers both immediate (acute) and long-term (chronic) effects, as well as the potential for bioaccumulation and persistence in the environment. basel.int

Methodological Approaches for ERA

The ERA for pesticides like prothiocarb hydrochloride follows a structured, stepwise methodology. europa.eu This typically begins with a screening phase to identify potential environmental exposure based on the substance's properties. europa.eu If significant exposure is anticipated, a more detailed assessment is undertaken. europa.eu

Exposure Assessment Models and Methodologies

Exposure assessment is a critical component of the ERA, aiming to estimate the concentration of prothiocarb hydrochloride in various environmental compartments such as soil, water, and air. ca.gov This process considers the entire lifecycle of the pesticide, from its application to its ultimate fate in the environment. researchgate.net

Models are extensively used to predict environmental concentrations. For instance, screening models like the FQPA Index Reservoir Screening Tool (FIRST) and Screening Concentration in Ground Water (SCI-GROW) can provide initial, conservative estimates for surface and groundwater concentrations, respectively. epa.gov These models utilize data on the chemical's properties, such as its mobility and degradation rate, along with application-specific information. epa.govepa.gov

The assessment of exposure also considers various transport pathways, including runoff, spray drift, and leaching. researchgate.net The properties of prothiocarb hydrochloride, such as its high leachability potential, are important factors in these models. herts.ac.uk The environmental fate of the substance, including its degradation through processes like microbial-mediated metabolism and photodegradation, is also a key consideration. epa.gov For example, prothiocarb hydrochloride is noted to be relatively non-persistent and degrades fairly rapidly through microbial action. epa.gov

Table 1: Environmental Fate Characteristics of Prothiocarb Hydrochloride

Environmental Fate Parameter Finding for Prothiocarb Hydrochloride Reference Persistence Relatively non-persistent dcceew.gov.au Photodegradation in Water Stable dcceew.gov.au Photodegradation on Soil Half-life of 35 days dcceew.gov.au Microbial-mediated Metabolism Degrades fairly rapidly dcceew.gov.au Anaerobic Metabolism Persistent dcceew.gov.au Field Dissipation Dissipates rapidly dcceew.gov.au Hydrolytic Potential Limited dcceew.gov.au Bioconcentration in Fish Limited dcceew.gov.au Mobility Variable, from mobile to relatively immobile dcceew.gov.au Leachability (GUS) High leachability potential basel.int

Hazard Characterization and Ecotoxicological Endpoints

Hazard characterization involves determining the potential adverse effects of prothiocarb hydrochloride on non-target organisms. ca.gov This is achieved through a series of standardized ecotoxicological tests on representative species from different trophic levels. roche.com

Ecotoxicological endpoints are the specific metrics used to measure these effects and can include mortality, growth inhibition, and reproductive effects. epa.govnih.gov For aquatic organisms, standard tests assess toxicity to fish, aquatic invertebrates (like Daphnia magna), and algae. europa.eunih.gov For the terrestrial environment, tests may be conducted on birds, mammals, earthworms, and non-target plants. regulations.gov

For prothiocarb hydrochloride, data indicates it is generally of low acute toxicity to mammals. chemsrc.com However, risk assessments have identified potential acute and chronic risks to mammals, largely attributable to high application rates. regulations.gov Effects on birds are not expected at lower application rates, but risks are uncertain at higher rates due to a lack of data. regulations.gov The substance is considered practically non-toxic to fish and aquatic invertebrates in acute tests. epa.gov

The selection of relevant endpoints is crucial and should reflect ecologically significant parameters. europa.eu Sublethal endpoints, such as effects on growth or reproduction, can be more sensitive indicators of potential harm than acute mortality. nih.gov

Table 2: Ecotoxicological Profile of Prothiocarb Hydrochloride

Organism Group Toxicity Finding Reference Mammals (Acute) Practically non-toxic to slightly toxic dcceew.gov.au Birds (Acute Oral) Practically non-toxic dcceew.gov.au Birds (Subacute Dietary) Practically non-toxic dcceew.gov.au Freshwater Fish (Acute) Practically non-toxic dcceew.gov.au Freshwater Invertebrates (Acute) Practically non-toxic dcceew.gov.au Estuarine/Marine Invertebrates (Mysid Shrimp) Practically non-toxic dcceew.gov.au Estuarine/Marine Fish (Sheepshead Minnow) Practically non-toxic dcceew.gov.au Estuarine/Marine Invertebrates (Eastern Oyster) Slightly toxic dcceew.gov.au

Integration of Scientific Data in Regulatory Decision-Making

The scientific data generated through exposure and hazard assessments are integrated to inform regulatory decisions regarding the registration and use of pesticides like prothiocarb hydrochloride. epa.govdcceew.gov.au Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), evaluate this comprehensive dataset to determine whether a pesticide meets the required safety standards. epa.gov

The process involves a risk characterization step where exposure estimates are compared with ecotoxicological endpoints to determine if a level of concern is exceeded. dcceew.gov.au If risks are identified, risk mitigation measures may be required, such as modifying application rates, imposing buffer zones, or restricting certain uses. epa.gov

Transparency in this process is important, and regulatory agencies often publish their risk assessments and decisions. epa.gov However, access to the raw data from industry-submitted studies can sometimes be limited due to confidential business information, which can be a point of contention. nih.govnih.gov The ultimate goal is to make a pragmatic and evidence-based decision within a legislative framework and defined timeframes. apvma.gov.au

Research Contributions to Evolving Regulatory Guidelines

Regulatory science is a dynamic field, and ongoing research plays a vital role in evolving the guidelines and methodologies used for environmental risk assessment. apvma.gov.au As new scientific understanding and technologies emerge, regulatory frameworks are updated to incorporate the best available science. europa.eu